5-(4-methylphenyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13N |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1H-indole |
InChI |
InChI=1S/C15H13N/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-16-15/h2-10,16H,1H3 |
InChI Key |
UPEZZOOZPQQCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 5 4 Methylphenyl 1h Indole and Analogues
Established Synthetic Pathways for the Indole (B1671886) Core Relevant to C-5 Substitution
The classical methods of indole synthesis provide a foundation for accessing C-5 substituted indoles, including 5-(4-methylphenyl)-1H-indole. These methods often involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring, with the substitution pattern on the benzene precursor determining the final substitution on the indole.
Fischer Indole Synthesis and its Regioselective Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com For the synthesis of this compound, this would involve the reaction of (4-methylphenyl)hydrazine with a suitable carbonyl compound. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a di-imine intermediate. wikipedia.orgalfa-chemistry.com Subsequent cyclization and elimination of ammonia yield the aromatic indole. wikipedia.orgalfa-chemistry.com
The regioselectivity of the Fischer synthesis is dependent on the substitution of the phenylhydrazine. To obtain a C-5 substituted indole, the starting phenylhydrazine must have the desired substituent at the para-position. The process can be carried out as a one-pot synthesis without the need to isolate the intermediate arylhydrazones. thermofisher.com
A modification of this method involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical Fischer indole synthesis. wikipedia.org
Madelung Indole Synthesis and its Modernized Variants
The Madelung synthesis involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. wikipedia.org This method is particularly useful for the preparation of 2-alkinylindoles, which are not easily accessible through electrophilic aromatic substitution. wikipedia.org The synthesis of this compound via this route would require an appropriately substituted N-acyl-o-toluidine.
The harsh reaction conditions of the traditional Madelung synthesis have led to the development of modernized variants. For instance, the use of electron-donating substituents on the aromatic ring can lead to higher yields. wikipedia.org The Madelung-Houlihan variation employs butyl lithium (BuLi) or lithium diisopropylamide (LDA) as the base in tetrahydrofuran, allowing the reaction to proceed at much lower temperatures, ranging from -20 to 25 °C. wikipedia.org Another modification, the Smith-modified Madelung synthesis, utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines. wikipedia.org
Reissert Indole Synthesis Approaches
The Reissert indole synthesis is another classical method that can be adapted for the synthesis of C-5 substituted indoles. wikipedia.orgnih.gov This process involves the reaction of ortho-nitrotoluene with diethyl oxalate (B1200264) to form an intermediate, which is then reductively cyclized to yield the indole. wikipedia.org To synthesize a 5-substituted indole, a correspondingly substituted ortho-nitrotoluene is required.
The initial step is the condensation of o-nitrotoluene with diethyl oxalate, which is followed by reductive cyclization using reagents like zinc in acetic acid to give an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can then be decarboxylated by heating to yield the final indole product. wikipedia.orgresearchgate.net Various reducing agents have been employed in this synthesis, including ferrous sulfate and ammonia, iron powder in acetic acid/ethanol (B145695), and sodium dithionite. researchgate.netresearchgate.net
Hemetsberger Indole Synthesis
The Hemetsberger indole synthesis, also known as the Hemetsberger–Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com The starting materials for this reaction are prepared through the condensation of an aryl aldehyde with an α-azidoacetate. researchgate.net For the synthesis of a 5-substituted indole, the corresponding substituted aryl aldehyde would be used.
The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism is not fully known. wikipedia.orgresearchgate.net While yields are typically good, this method is not as popular due to the instability and difficulty in synthesizing the starting materials. wikipedia.org
Buchwald-Hartwig Amination Strategies for Aryl Hydrazine (B178648) Precursors
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is particularly useful for synthesizing the aryl hydrazine precursors required for methods like the Fischer indole synthesis. It allows for the coupling of an aryl halide with a hydrazine, providing a versatile route to substituted phenylhydrazines. wikipedia.orgresearchgate.net
The reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand and a base. acsgcipr.orglibretexts.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates and milder conditions. wikipedia.org This method offers a significant advantage over traditional methods for synthesizing aryl amines, which often suffer from limited substrate scope and functional group tolerance. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions for C-5 Arylation of Indoles (e.g., Suzuki-Miyaura)
A direct and efficient method for introducing an aryl group at the C-5 position of an indole ring is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
To synthesize this compound, this would typically involve the coupling of 5-bromoindole (B119039) with 4-methylphenylboronic acid. This approach offers high regioselectivity and functional group tolerance. clockss.org The reaction of 5-indolylboronic acid with aryl halides is also a viable strategy. clockss.org Research has shown that unprotected or N-protected indoles can be selectively arylated at various positions, including C-5, through direct C-H bond activation using a palladium catalyst. ias.ac.in
One-Pot and Multicomponent Reactions for Indole Construction
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like indoles from simple precursors in a single synthetic operation. chemrxiv.org These approaches are characterized by their operational simplicity, reduction of waste, and ability to rapidly generate molecular diversity. rsc.orgrsc.org
Several MCRs have been developed for the de novo synthesis of the indole core. rsc.org For instance, a two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization can produce a variety of indole derivatives under mild conditions, using ethanol as a solvent and avoiding the need for a metal catalyst. rsc.org Another notable example is the microwave-assisted, one-pot, three-component coupling reaction for indole synthesis, which proceeds under Sonogashira conditions from a 2-iodoaniline, a terminal alkyne, and an aryl iodide. nih.gov This method has been shown to produce a variety of polysubstituted indoles in moderate to excellent yields. nih.gov
The Fischer indole synthesis, a classic method for indole construction, can also be adapted into a one-pot, three-component process. rsc.orgrsc.org A microwave-promoted sequence involving a Fischer indolization followed by a copper(I)-catalyzed N-arylation allows for the rapid synthesis of N-arylindoles from readily available hydrazines, ketones or aldehydes, and aryl iodides. rsc.orgrsc.org
While these methods provide general access to the indole scaffold, the specific synthesis of 5-arylindoles like this compound often involves transition-metal-catalyzed cross-coupling reactions integrated into these one-pot sequences.
Table 1: Examples of One-Pot and Multicomponent Reactions for Indole Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scope |
| Ugi MCR / Cyclization | Anilines, glyoxal dimethyl acetal (B89532), formic acid, isocyanides | Acid-induced cyclization, ethanol | Broad scope of indole derivatives rsc.org |
| Sonogashira Coupling / Cyclization | 2-Iodoaniline, terminal alkyne, aryl iodide | PdCl2(PPh3)2, CuI, Et3N, microwave | Polysubstituted indoles nih.gov |
| Fischer Indolization / N-Arylation | Hydrazine, ketone/aldehyde, aryl iodide | Cu2O/K3PO4, ethanol, microwave | N-arylindoles rsc.orgrsc.org |
Targeted Synthesis of this compound via Advanced Chemical Reactions
The targeted synthesis of this compound requires a more tailored approach, often beginning with a retrosynthetic analysis to identify key precursors and strategic bond disconnections.
Retrosynthetic analysis is a problem-solving technique in which a target molecule is broken down into simpler, commercially available starting materials. wikipedia.orgscribd.comub.edudeanfrancispress.comicj-e.org For this compound, a primary disconnection can be made at the C5-aryl bond, suggesting a cross-coupling reaction as the key bond-forming step. This leads back to a 5-haloindole (e.g., 5-bromoindole) and a 4-methylphenylboronic acid or a related organometallic reagent. Another key disconnection involves the formation of the indole ring itself, which can be achieved through various classical indole syntheses.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-C bond): This bond can be formed via a Suzuki or similar cross-coupling reaction. This retrosynthetic step leads to:
A 5-haloindole (e.g., 5-bromoindole or 5-iodoindole).
A 4-methylphenyl organometallic reagent (e.g., 4-methylphenylboronic acid).
Disconnection 2 (Indole ring formation): The 5-haloindole can be disconnected using a known indole synthesis. For example, a Fischer indole synthesis would lead to:
A (4-halophenyl)hydrazine.
A suitable ketone or aldehyde, such as acetaldehyde or pyruvic acid.
This analysis provides a strategic roadmap for the forward synthesis, starting from simple and readily available precursors.
The installation of the 4-methylphenyl group at the C-5 position of the indole ring is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for this transformation.
Key Precursors:
Indole Substrate: A 5-haloindole, such as 5-bromoindole or 5-iodoindole, is a common starting material.
Arylating Agent: 4-Methylphenylboronic acid is the typical coupling partner in a Suzuki reaction.
Reaction Conditions:
The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent.
Catalyst: A variety of palladium catalysts can be employed, with Pd(OAc)2 often being effective.
Ligand: Phosphine ligands, such as tri-O-tolylphosphine, are frequently used to stabilize the palladium catalyst and facilitate the reaction.
Base: A base is required to activate the boronic acid. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).
Solvent: The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
A specific example of a Heck-type reaction to form a precursor to a 5-substituted indole involves reacting 5-bromoindole with phenylvinylsulfone in the presence of Pd(OAc)2, tri-O-tolylphosphine, and triethylamine in DMF at elevated temperatures. google.com While this example leads to a vinylsulfone substituent, the underlying principle of palladium-catalyzed coupling at the C-5 position is directly applicable to the synthesis of this compound using the appropriate arylating agent.
Derivatization Strategies of the this compound Nucleus at Key Positions
Once the this compound core has been synthesized, it can be further functionalized at various positions to explore structure-activity relationships and generate analogues with diverse properties. The most common sites for derivatization are the indole nitrogen (N-1) and the C-2 and C-3 positions of the pyrrole ring.
The nitrogen atom of the indole ring can be functionalized through various reactions, including sulfonylation and alkylation.
N-Sulfonylation:
N-Sulfonylation is a common strategy to introduce an arylsulfonyl group onto the indole nitrogen. This is typically achieved by deprotonating the indole with a strong base, followed by reaction with an arylsulfonyl chloride. nih.gov
For example, the tosylation of an indole can be performed by treating the indole with sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to generate the indolide anion, which then reacts with tosyl chloride (4-methylbenzene-1-sulfonyl chloride) to yield the N-tosylated product. nih.gov This method is applicable to a range of substituted indoles. nih.gov
N-Alkylation:
N-alkylation introduces an alkyl group onto the indole nitrogen. A variety of methods have been developed for this transformation, including copper-catalyzed and organocatalytic approaches. nih.govmdpi.comrsc.org
An efficient method for N-alkylation involves the copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles. rsc.org This reaction is performed in the presence of copper iodide (CuI), a phosphine ligand, and a base like potassium hydroxide. rsc.org This method allows for the introduction of a wide variety of N-alkyl groups. rsc.org
Enantioselective N-alkylation methods have also been developed to introduce chiral substituents at the nitrogen atom. nih.govmdpi.com
Table 2: Examples of N-Substitution Reactions on the Indole Nucleus
| Reaction Type | Reagents | Catalyst/Conditions | Product |
| N-Sulfonylation | Indole, Sodium Hydride, Tosyl Chloride | THF | N-Tosylindole nih.gov |
| N-Alkylation | Indole, N-Tosylhydrazone | CuI, P(p-tolyl)3, KOH | N-Alkylindole rsc.org |
The C-2 and C-3 positions of the indole ring are nucleophilic and are common sites for electrophilic substitution and other functionalization reactions.
Functionalization at C-3:
The C-3 position is generally the most reactive site for electrophilic attack. A variety of C-3 functionalization reactions have been developed, including alkylation and arylation.
C-3 Alkylation: A metal-free C-3 alkylation of indoles can be achieved using α-heteroaryl-substituted methyl alcohols in the presence of Cs2CO3 and Oxone®. chemrxiv.orgrsc.org This reaction proceeds through a hydrogen autotransfer-type mechanism. chemrxiv.orgrsc.org
C-3 Arylation: The C-3 arylation of indoles can be accomplished using p-quinols in the presence of iodine as a catalyst. ias.ac.in This method provides a convenient route to C-3 aryl-substituted indoles. ias.ac.in Rhodium-catalyzed addition of arylboronic acids to in situ generated vinylogous imine intermediates from arenesulfonyl indoles is another effective method for C-3 arylation. rsc.org
Functionalization at C-2:
Direct functionalization at the C-2 position is often more challenging due to the higher reactivity of the C-3 position. However, methods have been developed for selective C-2 functionalization.
C-2 Arylation: Palladium-catalyzed direct arylation can be directed to the C-2 position. acs.org The regioselectivity (C-2 vs. C-3) can often be controlled by the choice of N-substituent and reaction conditions. acs.org For instance, N-alkylindoles often show a strong preference for C-2 arylation in palladium-catalyzed reactions. acs.org An alternative one-step synthesis of 2-arylindoles from indolines involves a palladium-catalyzed oxidative dehydrogenation and a sequential C-2 selective Heck-type reaction. nih.gov
Umpolung strategies, which reverse the normal reactivity of the indole ring, have also been employed for C-2 functionalization. nih.gov In these methods, the C-2 position is made to act as an electrophile. nih.gov
Modifications to the Phenyl Moiety and their Synthetic Accessibility
The synthetic accessibility of derivatives of this compound, particularly those with modifications to the pendant phenyl ring, is largely reliant on modern cross-coupling methodologies and direct C-H functionalization strategies. These approaches allow for the introduction of a wide array of substituents onto the phenyl moiety, enabling systematic exploration of structure-activity relationships in various research contexts.
A primary method for creating the core 5-arylindole structure involves palladium-catalyzed cross-coupling reactions. The Suzuki coupling, for instance, is frequently employed to forge the carbon-carbon bond between a 5-haloindole (e.g., 5-bromoindole) and a substituted phenylboronic acid. This method is highly versatile, as a vast library of functionalized phenylboronic acids is commercially available or readily synthesized. This allows for the introduction of various electron-donating or electron-withdrawing groups at different positions on the phenyl ring.
Direct arylation of the indole C-H bond is another powerful technique. Palladium-catalyzed procedures can achieve C-H functionalization of indoles with various aryl halides, providing a direct route to 5-arylindoles. nih.gov For example, a catalytic system based on palladium(II) acetate/bis(diphenylphosphino)methane has been used for the direct arylation of NH-indoles with aryl halides in water. nih.gov
Once the 5-phenylindole scaffold is assembled, further modifications can be made to the phenyl ring, although it is often more synthetically efficient to introduce the desired functionality via the coupling partners. Substituents on the N-phenyl ring of N-phenylindoles have been explored, with groups such as methoxyl, methyl, fluorine, N,N-dimethyl, and t-butyl being incorporated to investigate their effects. nih.gov While this refers to N-phenylindoles, the synthetic principles for modifying a C5-phenyl ring are analogous.
The following table summarizes examples of modifications to the phenyl moiety of indole derivatives and the synthetic methods employed.
| Compound Type | Modification on Phenyl Moiety | Synthetic Method | Reference |
|---|---|---|---|
| 3-Phenyl-1H-indoles | 4-Fluoro | Palladium-catalyzed direct C-H arylation | nih.gov |
| 3-Phenyl-1H-indoles | 4-(Trifluoromethyl) | Palladium-catalyzed direct C-H arylation | nih.gov |
| N-Phenylindoles | Para-substituents (methoxyl, methyl, fluorine) | Nenitzescu reaction followed by Suzuki coupling | nih.gov |
| 5-Arylindoles | General substitution | Fischer indole synthesis from corresponding arylhydrazones | semanticscholar.org |
Formation of Hybrid Scaffolds Incorporating the Indole Moiety
The indole nucleus serves as a privileged scaffold in medicinal chemistry and materials science, leading to extensive research into the synthesis of hybrid molecules where the indole moiety is covalently linked to other heterocyclic systems. rsc.org This molecular hybridization approach aims to combine the structural features of different pharmacophores to create novel chemical entities.
A common strategy involves synthesizing functionalized indole derivatives that can serve as building blocks for subsequent coupling reactions. For instance, an indole core can be elaborated with a reactive group, such as a hydrazide or a thiol, which then acts as a nucleophile to form a new heterocyclic ring or to link to another pre-formed heterocycle.
Indole-Oxadiazole Hybrids: One synthetic route to indole-oxadiazole hybrids begins with 4-(1H-indol-3-yl)butanoic acid. nih.gov This starting material is converted in a multi-step sequence to 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol. This intermediate, possessing a nucleophilic thiol group, is then reacted with various electrophilic N-(substituted-phenyl)butanamides to generate the final hybrid molecules through a nucleophilic substitution reaction. nih.gov
Indole-Triazole Hybrids: The synthesis of indole-triazole hybrids often involves the construction of the triazole ring from an indole-containing precursor. For example, 1H-indole-3-carbohydrazide can be synthesized from the corresponding ethyl ester by reaction with hydrazine monohydrate. mdpi.com This carbohydrazide is a key intermediate that can be further cyclized to form a triazole ring fused or linked to the indole system. In another approach, new hybrid compounds containing indole and triazole moieties were synthesized through the glycosylation and alkylation of 4-aryltriazolethiones. nih.gov
Indole-Pyrazole Hybrids: Pyrazole-indole hybrids can be prepared via condensation reactions. A series of novel indole derivatives linked to a pyrazole moiety were synthesized by reacting 5-aminopyrazoles with 1H-indole-3-carbaldehyde. nih.gov This reaction forms an azomethine linkage (-N=CH-) connecting the two heterocyclic rings.
Indole-Pyridazine and Indole-Pyrazolone Hybrids: More complex fused and non-fused systems can also be constructed. Tetrahydro-1H-pyridazino[3,4-b]indoles have been used as precursors to synthesize fused indole-pyridazine compounds through selective oxidation, hydrolysis, and decarboxylation. nih.gov Interestingly, treating the same precursors with trifluoroacetic acid leads to a ring-opening/ring-closing cascade, yielding non-fused indole-pyrazol-5-one scaffolds. nih.gov
The table below provides an overview of different hybrid scaffolds incorporating the indole moiety and the synthetic strategies for their formation.
| Hybrid Scaffold | Linkage/Fusion Strategy | Key Reaction/Precursors | Reference |
|---|---|---|---|
| Indole-Oxadiazole | Propyl-oxadiazole-thioether linker | Nucleophilic substitution of 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol with halo-butanamides | nih.gov |
| Indole-Triazole | Direct linkage of indole to triazole ring | Alkylation of 4-aryltriazolethiones with indole-containing electrophiles | nih.gov |
| Indole-Triazole | Thioether-ethanone linker | Reaction of 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol with phenacyl bromides | mdpi.com |
| Indole-Pyrazole | Azomethine (-N=CH-) linkage | Condensation of 5-aminopyrazoles with 1H-indole-3-carbaldehyde | nih.gov |
| Indole-Pyridazine | Fused tricyclic system | Oxidation and aromatization of tetrahydro-1H-pyridazino[3,4-b]indoles | nih.gov |
| Indole-Pyrazolone | Direct C3-linkage | Acid-catalyzed rearrangement of tetrahydro-1H-pyridazino[3,4-b]indoles | nih.gov |
Advanced Spectroscopic Characterization Methodologies in Research of 5 4 Methylphenyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments within the 5-(4-methylphenyl)-1H-indole molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org Protons in electron-rich environments are shielded and appear at higher fields (lower δ values), while those in electron-deficient environments are deshielded and appear at lower fields (higher δ values). libretexts.org
In a typical ¹H NMR spectrum of this compound, the protons of the indole (B1671886) and phenyl rings resonate in the aromatic region, generally between δ 6.5 and 8.5 ppm. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The methyl group protons on the tolyl substituent characteristically appear as a sharp singlet in the upfield region, around δ 2.3-2.4 ppm. The integration of the peak areas in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal, which helps in assigning the peaks to the correct protons. organicchemistrydata.org
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole N-H | > 8.0 | Broad Singlet | - |
| Aromatic Protons | 6.5 - 8.5 | Multiplet | - |
| Methyl (CH₃) Protons | ~ 2.3 - 2.4 | Singlet | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.
The aromatic carbons of both the indole and phenyl rings typically resonate in the downfield region of the ¹³C NMR spectrum, generally between δ 110 and 140 ppm. The carbon atom attached to the nitrogen (C2 of the indole ring) often appears at a distinct chemical shift. The quaternary carbons, those without any attached protons, usually show weaker signals. The methyl carbon of the tolyl group gives a characteristic signal in the upfield region, typically around δ 20-22 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 140 |
| Methyl (CH₃) Carbon | 20 - 22 |
Note: These are predicted values and can differ from experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms. youtube.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons within the aromatic rings. sdsu.edu Cross-peaks in a COSY spectrum indicate that the two protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the protons are close to each other in space, which can be crucial for determining the stereochemistry and conformation of the molecule. science.gov
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound can be achieved. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. nih.gov This precision allows for the determination of the exact molecular formula of the compound by comparing the experimental mass to the calculated masses of possible elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.com
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups:
N-H Stretch: A characteristic sharp or broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. researchgate.netlibretexts.org
C-H Stretch (Aromatic): Absorptions typically appear in the region of 3000-3100 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic rings. researchgate.net
C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-H Bend (Alkyl): The bending vibrations of the C-H bonds in the methyl group are typically observed around 1375 and 1450 cm⁻¹.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the indole ring can be found in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Indole N-H | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Alkyl C-H | Bend | ~1375 and ~1450 |
| Indole C-N | Stretch | 1200 - 1350 |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
This technique provides an unambiguous confirmation of the connectivity of the atoms and the planarity of the indole ring system. It also reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the indole N-H group. The resulting crystal structure provides the ultimate proof of the compound's identity and stereochemistry. mdpi.commdpi.com
Computational and Theoretical Chemistry Investigations of 5 4 Methylphenyl 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(4-methylphenyl)-1H-indole, DFT calculations offer a detailed understanding of its geometry, molecular orbitals, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Table 1: Selected Optimized Geometrical Parameters for an Indole (B1671886) Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (inter-ring) | 1.485 | ||
| C-N (indole) | 1.378 | ||
| N-H (indole) | 1.014 | ||
| C-C-N (indole) | 109.5 | ||
| C-N-H (indole) | 125.0 |
Note: Data is representative of typical indole derivatives and may not be exact for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wikipedia.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
For this compound, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed across both the indole and the tolyl moieties. The methyl group on the phenyl ring, being an electron-donating group, can slightly raise the HOMO energy level, potentially increasing the molecule's reactivity.
Table 2: Frontier Molecular Orbital Properties of an Indole Derivative
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
Note: These values are illustrative and can vary depending on the computational method and basis set used.
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov The distribution of these orbitals provides insight into the regions of the molecule most likely to be involved in electron transfer processes.
Theoretical Vibrational Frequency Analysis
Theoretical vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the frequencies and intensities of the vibrational modes. nih.gov This analysis is invaluable for interpreting experimental spectra and for confirming that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). researchgate.net
For this compound, characteristic vibrational modes would include N-H stretching in the indole ring (around 3500-3300 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), and various C-C and C-N stretching and bending vibrations within the rings. nih.gov The calculated spectrum can be compared with experimental data to validate the computational model. researchgate.net
Table 3: Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Indole) | 3450 |
| Aromatic C-H Stretch | 3050 |
| C-C Ring Stretch | 1600-1400 |
Note: These are approximate frequency ranges and the exact values depend on the computational details.
Gauge-Including Atomic Orbital (GIAO) Calculated NMR Chemical Shifts for Spectral Prediction and Validation
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. nih.gov This method provides theoretical predictions of ¹H and ¹³C NMR spectra, which can be compared with experimental data to aid in the structural elucidation of complex molecules. nih.gov The accuracy of GIAO calculations depends on the chosen DFT functional and basis set. nih.gov
For this compound, GIAO calculations can predict the chemical shifts for each proton and carbon atom. The chemical shift of the N-H proton in the indole ring is particularly sensitive to its environment. The aromatic protons will exhibit shifts in the typical aromatic region (around 7-8 ppm in ¹H NMR), with the specific values influenced by the electronic effects of the substituent and the other ring. The methyl group protons would appear further upfield. libretexts.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole N-H | 8.1 | - |
| Aromatic C-H | 7.0 - 7.8 | 110 - 140 |
| Methyl C-H | 2.4 | - |
Note: These are representative chemical shift ranges. Actual values can be influenced by solvent and other experimental conditions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the dynamic behavior of this compound, including the flexibility of the bond linking the two rings and the accessible conformations in solution. nih.gov These simulations can also shed light on how the molecule interacts with solvent molecules and other solutes, providing a more realistic picture of its behavior in a condensed phase.
Molecular Docking Studies to Elucidate Ligand-Target Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, which may have biological activity, docking studies can be used to predict how it might bind to a specific protein target. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.gov The results of docking studies are often expressed as a binding affinity or docking score, which can be used to rank potential drug candidates. nih.gov For instance, indole derivatives have been investigated as ligands for various receptors and enzymes, and docking studies are instrumental in understanding their mechanism of action at a molecular level. nih.gov
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-(p-tolyl)-1H-indole |
| Indole |
| Phenyltetrazole |
| 5-(4-chlorophenyl)-1H-tetrazole |
| Tetramethylsilane |
In Silico Prediction of Molecular Properties for Drug Discovery Research (e.g., ADME parameters, excluding safety/toxicity aspects)
The evaluation of a compound's drug-like characteristics is a critical step in modern medicinal chemistry. This assessment often begins with the widely accepted Lipinski's Rule of Five, which outlines a set of molecular properties that are common among orally active drugs. nih.govnih.govnih.gov These rules, and other computational ADME predictions, help to filter out compounds that are less likely to succeed in clinical trials due to poor pharmacokinetic profiles.
Research on substituted indole derivatives has highlighted the importance of in silico ADME predictions in identifying promising therapeutic agents. nih.gov While specific, detailed experimental ADME data for this compound is not extensively published, its properties can be inferred from computational models and studies of closely related analogues. These predictions focus on key parameters that influence a drug's journey through the body.
Physicochemical Properties and Drug-Likeness
The fundamental physicochemical properties of a molecule, such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors, are primary determinants of its ADME profile. For this compound, these parameters are predicted to fall within the acceptable ranges for orally bioavailable drugs.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Drug-Likeness Guideline |
|---|---|---|
| Molecular Weight | 207.27 g/mol | < 500 g/mol |
| Log P (Lipophilicity) | ~3.5 - 4.5 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 0 | ≤ 10 |
| Rotatable Bonds | 1 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | < 140 Ų |
Note: The values are estimated based on computational models and data from analogous structures. Actual experimental values may vary.
The predicted molecular weight and numbers of hydrogen bond donors and acceptors for this compound are well within the limits set by Lipinski's Rule of Five, suggesting a high probability of good oral absorption. nih.gov
Absorption and Distribution
The absorption of a drug, particularly after oral administration, is heavily influenced by its solubility and permeability. The predicted log P value for this compound indicates a good balance between hydrophilicity and lipophilicity, which is essential for membrane permeability and subsequent distribution throughout the body. A low topological polar surface area (TPSA) is also indicative of good cell membrane permeability.
Metabolism
Structure Activity Relationship Sar Studies and Pharmacophore Analysis of 5 4 Methylphenyl 1h Indole Derivatives
Impact of Substituents on the Indole (B1671886) Core and Phenyl Moiety
The biological activity of 5-(4-methylphenyl)-1H-indole derivatives is intricately linked to the nature and position of substituents on both the indole core and the appended phenyl ring. These modifications can influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with biological targets.
Electronic and Steric Effects of the 4-methylphenyl Group at C-5
The presence of a substituted phenyl ring at the C-5 position of the indole core is a critical determinant of activity for certain targets. While direct studies on the 5-(4-methylphenyl) group are limited, research on the closely related 5-(4-methoxyphenyl)-1H-indole scaffold provides significant insights into its role in inhibiting enzymes like the 15-lipoxygenase (ALOX15). nih.gov
The 4-methoxyphenyl (B3050149) group in this context has been described as an "allosteric determinant" necessary for the selective inhibition of the enzyme's linoleate (B1235992) oxygenase activity. nih.gov The methoxy (B1213986) group, being an electron-donating group, influences the electronic distribution of the entire molecule. Similarly, the methyl group in this compound is also electron-donating, suggesting a comparable electronic influence that may be favorable for activity.
From a steric perspective, the C-5 aryl substitution provides a specific three-dimensional shape to the molecule, allowing it to fit into particular binding pockets. Molecular dynamics simulations of related inhibitors indicate that the C-5 phenyl moiety orients itself within a cavity of the target enzyme. nih.gov The substitution pattern on this phenyl ring is crucial; for instance, moving the substituent or altering the linkage between the indole and a second aromatic ring can lead to a significant reduction in activity. nih.gov
Influence of Substituents at Other Indole Ring Positions (e.g., C-2, C-3, C-4, C-6, C-7)
The biological activity of indole derivatives can be finely tuned by introducing substituents at various positions on the indole ring.
C-2 Position: The C-2 position is a common site for modification. In some contexts, the introduction of an aryl group at C-2 creates what is known as a 2-arylindole scaffold, which can be crucial for activity. nih.gov In other cases, fusing the C-2 and C-3 positions into a new ring system, such as in betulinic acid-indole derivatives, has been shown to significantly enhance biological activity against targets like α-glucosidase. nih.gov
C-3 Position: This position is frequently modified to explore SAR. For example, attaching imidazole (B134444), benzothiazole-2-thione, or benzoxazole-2-thione moieties to the C-3 position via a methylene (B1212753) linker results in compounds with significant antioxidant and antimicrobial properties. nih.gov The nature of the substituent at C-3 dramatically impacts the molecule's conformation and its biological effects. nih.gov
C-4 Position: Studies on 4-indolyl-2-arylaminopyrimidine derivatives as anti-inflammatory agents have shown that the indole is attached at the C-4 position of a pyrimidine (B1678525) ring. While this refers to the indole's point of attachment rather than a substituent on the indole itself, it highlights the versatility of different indole positions in creating active compounds. nih.gov
C-6 Position: The linkage position between two indole rings has been shown to be critical for anti-HIV activity. A 6-6' linkage between two indole moieties was found to be optimal, with 5-6', 6-5', and 5-5' linkages resulting in reduced potency, indicating the importance of the substitution vector at this position. nih.gov
Role of N-Substitution on Activity Modulation
Modification of the indole nitrogen (N-1 position) is a key strategy for modulating activity. The N-H group can act as a hydrogen bond donor, which can be crucial for binding to some targets. nih.gov
Alkylation or arylation at the N-1 position can have varied effects:
Improved Potency: In a series of 4-indolyl-2-arylaminopyrimidine anti-inflammatory agents, methylation of the indole nitrogen (N-1) was a common feature among the most active compounds. nih.gov
Altered Selectivity: N-substitution can change the selectivity profile of a compound. For cholinesterase inhibitors, the introduction of a benzyl (B1604629) group on a piperidine (B6355638) amide attached to the indole core influenced the selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ptfarm.pl
Impact on Reaction Selectivity: In synthetic chemistry, the nature of the N-substituent can direct the outcome of chemical reactions, as seen in photocycloadditions of vinylogous imidonaphthoquinones where N-substitution determines the regio- and diastereoselectivity. nih.gov
Correlation between Structural Modifications and Biological Activity (e.g., potency, selectivity)
The relationship between specific structural changes and the resulting biological activity is the essence of SAR. By systematically altering the this compound scaffold and assessing the impact on potency (e.g., IC₅₀ or EC₅₀ values) and selectivity, a clear picture of the requirements for activity emerges.
For example, in a series of indole-based α-glucosidase inhibitors, the position and nature of substituents on an attached imidazole ring led to a wide range of potencies. researchgate.net Similarly, for anti-inflammatory agents based on an indole-pyrimidine scaffold, the type of amine substituted on the phenyl ring was directly correlated with anti-inflammatory activity. nih.gov
The following interactive table summarizes SAR data from related indole derivatives, illustrating the correlation between structural modifications and biological potency.
| Scaffold | Modification | Target | Activity (IC₅₀/EC₅₀) | Reference |
| Triarylimidazole with 2-arylindole | Addition of 2-arylindole | α-glucosidase | 8.37 ± 0.11 µM | researchgate.net |
| Bis-indole | 6-6' linkage vs. 5-6', 6-5', 5-5' | HIV-1 gp41 | 0.9 µM (for 6-6') vs. 4-20x less active | nih.gov |
| 4-Indolyl-2-arylaminopyrimidine | N-methylation of indole | Anti-inflammatory | Active derivatives possess N-CH₃ | nih.gov |
| Betulinic acid-indole hybrid | Fusion of indole at C-2/C-3 | α-glucosidase | 1.8 µM (vs. 18.4 µM for parent) | nih.gov |
| Indole-imidazole derivative | Alkyl substituent on imidazole | Ferrous ion chelation | High efficacy, comparable to EDTA | nih.gov |
Comparative SAR Analysis with Structurally Related Heterocycles (e.g., Indole vs. Imidazole Pharmacophores)
To understand the unique contribution of the indole core, it is valuable to compare its SAR with that of structurally related heterocycles, such as imidazole. Both indole and imidazole are common scaffolds in medicinal chemistry. nih.gov
A direct comparison was made between substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles as inhibitors of ALOX15. The key findings were:
Potency: The indole derivatives were found to be more potent inhibitors than their imidazole counterparts. nih.gov
Molecular Interactions: Molecular dynamics simulations revealed that while both scaffolds could occupy the same binding pocket, the interactions differed. The indole derivative induced a more significant structural deformation in the enzyme, which was suggested to be responsible for its stronger allosteric inhibitory effect. nih.gov
Conformational Differences: In a different study, the replacement of an imidazole fragment with benzothiazole-2-thione or benzoxazole-2-thione at the C-3 position of indole led to marked changes in molecular conformation, which in turn had a severe impact on biological activity. nih.gov This highlights that even subtle changes in the heterocyclic system can lead to profound differences in SAR.
This comparative analysis suggests that while different heterocyclic cores can be used to target the same binding site, the specific nature of the heterocycle (e.g., indole vs. imidazole) is critical in determining the strength and nature of the interaction, ultimately affecting the compound's biological potency. nih.gov
Identification and Definition of Common Pharmacophores for Specific Target Interactions
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. fiveable.me Identifying a common pharmacophore allows for the design of new, structurally diverse compounds with a high probability of being active.
For the inhibition of ALOX15, a common pharmacophore has been proposed based on the study of indole and imidazole derivatives. nih.gov This pharmacophore for substrate-specific allosteric inhibition includes:
A Core Heterocyclic Scaffold: This can be either an indole or an imidazole ring system.
A Substituted Phenyl Group: A phenyl ring at C-5 (for indole) or an equivalent position, with an electron-donating substituent (like methoxy or methyl) in the para position. This group acts as the "allosteric determinant." nih.gov
An Affinity Determinant: In the studied ALOX15 inhibitors, this was a sulfonylcarbamate moiety, which is required for effective binding to the enzyme. nih.gov
The pharmacophore model suggests that the key is the three-dimensional arrangement of these features. The central heterocyclic ring acts as a scaffold to correctly position the allosteric phenyl group and the affinity-driving side chain. Virtual screening using such pharmacophore models is a powerful tool for discovering novel and structurally diverse lead compounds. nih.gov
Mechanistic Investigations of Biological Activities of 5 4 Methylphenyl 1h Indole Analogues in Vitro and Mechanistic Studies
Enzyme Inhibition Mechanisms and Allosteric Modulation
Analogues of 5-(4-methylphenyl)-1H-indole have been identified as potent modulators of several key enzymes involved in inflammation and cell cycle regulation. Their mechanisms of action often involve sophisticated interactions, including allosteric modulation and selective inhibition.
Inhibition of Lipoxygenases (e.g., ALOX15) and Substrate Specificity
Certain indole (B1671886) derivatives function as allosteric inhibitors of mammalian 15-lipoxygenases (ALOX15), enzymes implicated in inflammation and cancer. A notable characteristic of these inhibitors is their substrate selectivity. For instance, N-substituted 5-(1H-indol-2-yl)anilines have been shown to be potent and selective inhibitors of the linoleate (B1235992) oxygenase activity of both rabbit and human ALOX15, while not affecting arachidonic acid oxygenation mdpi.com.
The proposed mechanism for this selective inhibition involves an allosteric action within a dimeric model of the ALOX15 enzyme mdpi.comfrontiersin.org. Molecular dynamics simulations suggest that the inhibitor binds to the active site of one monomer in the ALOX15 dimer. This binding event induces conformational changes in the second monomer, which in turn compromises the formation of a productive enzyme-linoleic acid complex, thereby inhibiting its oxygenation mdpi.com. This allosteric mechanism, where the inhibitor affects the enzyme's activity at a site distinct from the substrate-binding site of the active monomer, is crucial for the observed substrate specificity mdpi.comfrontiersin.org. The 2-arylindole scaffold is considered a key "allosteric determinant" required for this selective inhibition frontiersin.org.
Cyclooxygenase (COX-2) Inhibition and Selectivity
The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. The discovery of a second isoform, COX-2, which is upregulated during inflammation, has spurred the development of selective inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs unimib.itnih.gov.
A series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives have been designed and synthesized as selective COX-2 inhibitors nih.gov. In vitro studies on these compounds revealed that their potency and selectivity are highly dependent on the substituents at the C-5 position of the indole ring and the pharmacophore at the para-position of the C-2 phenyl ring nih.gov. The structure-activity relationship studies indicated that the presence of a 4-(methylsulfonyl)phenyl group at the C-2 position is critical for high COX-2 selectivity. Among the synthesized compounds, the derivative with a methoxy (B1213986) substituent at the C-5 position exhibited the highest potency and selectivity for COX-2 over COX-1 nih.gov.
| Compound | Substituent (C-5) | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = COX-1/COX-2) |
|---|---|---|---|---|
| 4a | -H | >25 | 0.26 | >96.1 |
| 4b | -F | >25 | 0.82 | >30.5 |
| 4c | -Cl | >25 | 0.15 | >166.6 |
| 4d | -CH₃ | >25 | 0.11 | >227.2 |
| 4e | -OCH₃ | >25 | 0.08 | >291.2 |
Modulation of Kinase Activity (e.g., CDK-2)
Cyclin-dependent kinases (CDKs) are crucial regulators of the eukaryotic cell cycle, and their deregulation is a common feature in human cancers nih.govnih.gov. Consequently, CDK inhibitors have emerged as a potential therapeutic strategy nih.govsemanticscholar.org. Oxindole-based compounds, which are structurally related to indoles, have been identified as potent inhibitors of CDK2.
Two related classes of oxindole-based compounds, 1H-indole-2,3-dione 3-phenylhydrazones and 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones, potently inhibit CDK2. X-ray crystallographic analysis of these inhibitors bound to CDK2 has provided a structural basis for their activity and guided further analogue design. These compounds typically exhibit greater potency for CDK2 compared to CDK1, often by a factor of 10 or more. This selectivity is attributed to the inhibitor's ability to stabilize a specific conformation of a glycine-rich loop in the ATP binding site that is preferred in CDK2 but not observed in CDK1 nih.gov.
| Compound Class | Example Compound | CDK2 IC₅₀ (μM) | CDK1 IC₅₀ (μM) | Selectivity (CDK1/CDK2) |
|---|---|---|---|---|
| 2-Arylaminopurines | Compound 73 | 0.044 | 86 | ~2000-fold |
| Oxindoles | Generic Finding | Low Nanomolar | ~10-fold less potent | ~10-fold |
Cellular Pathway Perturbation and Phenotypic Responses
Beyond direct enzyme inhibition, indole analogues can perturb complex cellular signaling pathways, leading to distinct phenotypic outcomes such as programmed cell death and modulation of receptor activity.
Induction of Programmed Cell Death Pathways (e.g., Methuosis) and Associated Signaling (e.g., MAPK/JNK)
Methuosis is a non-apoptotic form of programmed cell death characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes. Certain synthetic indole derivatives have been identified as potent inducers of this cell death pathway. Indolyl-pyridinyl-propenones (IPPs), a class of synthetic chalcones, can trigger methuosis in glioblastoma and other cancer cell lines. The prototype compound, MOMIPP, induces methuosis at low micromolar concentrations.
Similarly, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been developed as methuosis inducers. The signaling mechanisms underlying methuosis induction by these compounds involve the mitogen-activated protein kinase (MAPK)/c-Jun N-terminal kinase (JNK) pathway. Studies have shown that treatment with these indole analogues leads to a time- and dose-dependent increase in the phosphorylation of JNK and ERK1/2. The activation of JNK is considered an early and crucial step in the evolution of the methuosis phenotype. Furthermore, the use of MAPK/JNK inhibitors has been shown to significantly decrease the vacuolization characteristic of methuosis, confirming the pathway's involvement.
Modulation of Receptor Activity (e.g., GPR40, TLR4, CB1) and Downstream Signaling Pathways
Analogues of this compound can also modulate the activity of various cell surface and intracellular receptors, thereby influencing their downstream signaling cascades.
GPR40 (FFAR1): G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising drug target for type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion (GSIS). A series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives have been synthesized and identified as potent GPR40 agonists. The activation of GPR40 by these compounds initiates a Gq/11 protein-mediated signaling pathway, leading to an increase in intracellular calcium and subsequent insulin release from pancreatic β-cells. The potency of these indole derivatives is highly dependent on the substitution pattern on the 2-aryl ring.
| Compound | 2-Aryl Substituent | GPR40 Agonistic Activity EC₅₀ (nM) |
|---|---|---|
| 8h | 2,4-di-F | 58.6 |
| 8i | 2,6-di-F | 37.8 |
| 8o | o-Br | 9.4 |
TLR4: Toll-like receptor 4 (TLR4) is a key receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), to initiate an inflammatory response frontiersin.org. Indole-based structures have been identified as modulators of TLR4 activity. For example, pyrimido[5,4-b]indoles were discovered as selective TLR4 agonists through high-throughput screening frontiersin.org. The compound 1Z105, a pyrimidoindole derivative, activates TLR4 signaling in a MyD88-biased fashion frontiersin.org. Additionally, certain indole-3-carboxylic acid derivatives (ICADs) have been shown to activate TLR genes, including a substantial increase in the expression of TLR4, leading to the production of interferons and the activation of an antitumor immune response mdpi.com.
CB1: The cannabinoid type 1 (CB1) receptor is a G protein-coupled receptor that plays a significant role in neurotransmitter release and synaptic plasticity. Its activity can be finely tuned by allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding site. Substituted 1H-indole-2-carboxamides are a class of compounds that act as allosteric modulators of the CB1 receptor. A well-characterized example is ORG27569, which acts as a positive allosteric modulator (PAM) by increasing the binding of CB1 agonists while decreasing the binding affinity of inverse agonists. These indole analogues can display biased allosteric effects, differentially affecting various downstream signaling pathways, such as cAMP inhibition and ERK1/2 phosphorylation.
Antiparasitic Activity Mechanisms (e.g., Anti-Trypanosoma cruzi)
The investigation into the antiparasitic mechanisms of this compound analogues has revealed potential modes of action, particularly against Trypanosoma cruzi, the etiological agent of Chagas disease. Chagas disease remains a significant health issue in the Americas, and current treatments with benznidazole and nifurtimox have notable limitations, driving the search for new therapeutic agents. nih.gov
Initial identification of antiparasitic indole derivatives often begins with high-content phenotypic screening against the intracellular amastigote forms of T. cruzi. nih.govacs.org In one such campaign, several hits containing an indole core were identified. nih.govacs.org Subsequent optimization efforts focused on series of substituted indoles to improve potency and metabolic stability. nih.gov
One of the primary mechanisms investigated for indole derivatives against T. cruzi is the inhibition of the sterol 14α-demethylase enzyme (CYP51). nih.govscilit.com This enzyme is a crucial component in the biosynthesis of sterols, which are essential for the parasite's cell membrane integrity. The inhibition of T. cruzi CYP51 (TcCYP51) disrupts the production of required sterols, leading to parasite death. scilit.com However, while structure-based design has led to the development of potent TcCYP51 inhibitors, the optimization of some indole series was halted due to unfavorable pharmacokinetic properties and a strategic deprioritization of the CYP51 inhibition mechanism. nih.gov
Another explored mechanism is the generation of oxidative stress within the parasite. The bioreduction of certain chemical motifs can lead to the formation of nitro anion radicals and subsequent reactive oxygen species (ROS), which are toxic to the parasite. mdpi.com While this mechanism has been detailed for 5-nitrofuryl-containing compounds, it represents a potential pathway for other heterocyclic compounds targeting T. cruzi. mdpi.commdpi.com
The effectiveness of indole analogues is typically evaluated by their half-maximal effective concentration (pEC50) against intracellular T. cruzi amastigotes and their selectivity over host cells. nih.govacs.org Structure-activity relationship (SAR) studies have shown that substitutions on the indole core are critical for activity. For instance, in a series of 1H-indole-2-carboxamides, small, aliphatic, electron-donating groups at the 5' position of the indole core were found to be favorable for anti-T. cruzi potency. acs.org
Table 1: In Vitro Anti-Trypanosoma cruzi Activity of 5'-Substituted Indole Analogues
| Compound | 5' Substituent | pEC50 (T. cruzi) |
| 1 | Methyl | 5.4 - 6.2 |
| 2 | Methyl | 5.4 - 6.2 |
| 3 | Cyclopropyl | 5.4 - 6.2 |
| 4 | Cyclopropyl | 5.4 - 6.2 |
| 5 | Ethyl | > 5.4 |
| 6 | Methoxy | > 5.4 |
| 7 | Methoxy | > 5.4 |
| 8 | Halogen | < 4.2 |
| 9 | Halogen | < 4.2 |
| 10 | Trifluoromethyl | < 4.2 |
Note: pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. A higher pEC50 value indicates greater potency. Data sourced from studies on 1H-indole-2-carboxamides. acs.org
Antimicrobial Activity Mechanisms (e.g., Efflux Pump Inhibition)
Analogues of this compound have demonstrated significant antimicrobial activity through various mechanisms, with efflux pump inhibition being a noteworthy strategy to combat multidrug resistance (MDR) in bacteria. nih.govqeios.com Efflux pumps are transmembrane proteins that actively extrude antibiotics and other toxic substances from the bacterial cell, thereby reducing the intracellular concentration of the drug and conferring resistance. qeios.commdpi.com
The inhibition of these pumps by Efflux Pump Inhibitors (EPIs) can restore the efficacy of antibiotics that are no longer effective against a particular pathogen. encyclopedia.pub Indole derivatives have been identified as a promising class of EPIs. nih.govnih.gov For example, studies have shown that indole derivatives can act as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.govnih.gov NorA is a major facilitator of resistance to fluoroquinolones and other structurally diverse antimicrobial agents. nih.govnih.gov
The mechanism of efflux pump inhibition by indole analogues can involve competitive binding to the pump protein, thereby preventing the antibiotic from being expelled. mdpi.com Some EPIs act as substrates for the pumps and compete with the antibiotic for transport. mdpi.com The development of indole-based EPIs is a promising strategy to be used in combination therapy with existing antibiotics to overcome resistance. qeios.commdpi.com
Research has identified specific indole compounds, such as 5-nitro-2-phenylindole, as potent inhibitors of the NorA efflux pump in S. aureus, leading to a significant potentiation of antibiotics like ciprofloxacin. nih.gov The effectiveness of these inhibitors is often measured by their ability to reduce the Minimum Inhibitory Concentration (MIC) of a given antibiotic in the presence of the inhibitor.
Table 2: Antimicrobial Activity and Efflux Pump Inhibition by Indole Derivatives
| Compound Class | Target Organism | Mechanism of Action | Effect |
| Indole-triazole derivatives | Candida albicans, Candida tropicalis | Not specified | Potent antifungal activity. mdpi.com |
| 5-nitro-2-phenylindole analogues | Staphylococcus aureus | NorA Efflux Pump Inhibition | Reverses resistance to ciprofloxacin. nih.gov |
| Indole derivatives | S. aureus, MRSA, E. coli, B. subtilis | Not specified | Broad-spectrum antibacterial activity. nih.gov |
| N-methyl-5-substituted-1H-indole-2-oxo hydrazones | Aspergillus fumigatus, Aspergillus flavus, Candida albicans | Not specified | Significant antifungal activity. researchgate.net |
Note: This table summarizes findings from various studies on different indole analogues. The specific compound "this compound" may have different or similar activities.
Beyond efflux pump inhibition, indole alkaloids can exert their antimicrobial effects through other mechanisms. These include the disruption of bacterial cell wall synthesis, alteration of cell membrane permeability, inhibition of nucleic acid and protein synthesis, and modulation of key metabolic pathways. mdpi.comnih.gov The diverse biological activities associated with the indole scaffold make it a valuable template in the development of new antimicrobial agents. nih.govmdpi.com
Lead Optimization Strategies for 5 4 Methylphenyl 1h Indole Based Scaffolds
Application of Bioisosteric Replacements in Chemical Series Development
Bioisosteric replacement is a fundamental strategy in drug design used to modify a compound's physicochemical and pharmacokinetic properties while retaining its desired biological activity. researchgate.net This approach involves substituting a functional group with another that has similar steric and electronic characteristics. For indole-based scaffolds like 5-(4-methylphenyl)-1H-indole, bioisosterism can be applied to various positions of the molecule to address issues such as metabolic instability, toxicity, or poor selectivity. researchgate.netnih.gov
Another strategy involves the modification of substituents on the indole (B1671886) ring. For example, a metabolically vulnerable methoxy (B1213986) group could be replaced with a fluorine atom, which is similar in size but can enhance metabolic stability and binding affinity due to its electronic properties. nih.gov The acidic proton on the indole nitrogen can also be a site for bioisosteric replacement, or the entire NH group can be part of a larger bioisosteric switch, for example, from an indole-2-carboxylic acid to an indazole-3-carboxylic acid. nih.gov
Table 1: Examples of Bioisosteric Replacements for Indole Scaffolds
| Original Group/Scaffold | Bioisosteric Replacement | Rationale for Replacement | Reference |
|---|---|---|---|
| Indole | Indazole, Benzimidazole | To generate new chemotypes and alter binding modes. | nih.gov |
| Carboxylic Acid | Acylsulfonamide, Tetrazole | To improve pharmacokinetic properties and maintain key interactions. | rsc.org |
| Methoxy Group | Azaindole | To block metabolically labile sites and reduce the potential for electrophilic metabolite formation. | nih.gov |
Scaffold Hopping and Fragment-Based Approaches for Structural Diversification
Structural diversification is crucial for exploring new chemical space and identifying novel drug candidates. Scaffold hopping and fragment-based drug design (FBDD) are two powerful strategies to achieve this.
Scaffold Hopping is an approach that involves replacing the central core of a molecule with a structurally different scaffold while preserving the orientation of key binding groups. This can lead to the discovery of new intellectual property and improved drug-like properties. nih.govrsc.org A successful example of this strategy was the transition from an indole-2-carboxylic acid scaffold, a known chemotype for Mcl-1 inhibitors, to an indazole framework. nih.govrsc.org This "hop" resulted in the development of dual inhibitors of both Mcl-1 and BCL-2, a significant finding because resistance to selective BCL-2 inhibitors often arises from the upregulation of Mcl-1. nih.govresearchgate.net
Fragment-Based Drug Design (FBDD) begins with the screening of low-molecular-weight compounds (fragments, typically <300 Da) that bind weakly to the target protein. acs.orgfrontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. acs.orgfrontiersin.org FBDD offers advantages over traditional high-throughput screening (HTS) by sampling chemical space more efficiently and providing simpler starting points for chemical optimization. nih.gov For an indole scaffold, a fragment-based approach could involve identifying a small indole-containing fragment that binds to a target. This fragment can then be elaborated, for example, by adding substituents that extend into nearby pockets of the protein's binding site to increase affinity and selectivity. nih.gov One study applied a fragment-based approach to an 1H-indole-2-carboxylic acid Mcl-1 inhibitor, growing the molecule to occupy an additional pocket (p1) which resulted in enhanced selectivity for Mcl-1 over Bcl-2. nih.gov
Table 2: Comparison of Scaffold Hopping and Fragment-Based Approaches
| Strategy | Principle | Starting Point | Goal | Reference |
|---|---|---|---|---|
| Scaffold Hopping | Replace molecular core while maintaining key interactions. | An existing active compound. | Discover novel chemotypes with improved properties. | nih.govrsc.org |
Strategies for Enhancing Molecular Efficacy and Target Specificity
Improving the efficacy and selectivity of a lead compound is a primary goal of medicinal chemistry. For this compound and its derivatives, this can be achieved through systematic structure-activity relationship (SAR) studies. The structural versatility of the indole ring allows for the introduction of various substituents, which can significantly alter the compound's biological activity. nih.gov
The position and nature of substituents on the indole scaffold are critical. Studies have shown that substituents at the 5-position of the indole ring can have interdependent effects on potency when combined with different groups on a side chain. mdpi.com For example, in one series of indole derivatives, the affinity of 5-chloro or 5-nitro derivatives was improved by hydroxyl or methoxy groups on a side-chain phenyl ring, whereas the affinity of 5-hydrogen derivatives was increased by halogens on that same phenyl ring. mdpi.com
Targeting specific sub-pockets within a protein's binding site is another effective strategy for enhancing selectivity. For instance, in the development of Mcl-1 inhibitors based on an indole-2-carboxylic acid scaffold, it was found that extending the molecule to occupy the p1 pocket was more favorable for Mcl-1 binding than for Bcl-2, contributing to selectivity. nih.gov
Furthermore, molecular hybridization, which involves combining two or more pharmacophores into a single molecule, can be used to improve efficacy. This approach was used to develop indolizino[6,7-b]indoles that incorporated both a DNA cross-linking group and a topoisomerase inhibitor pharmacophore, resulting in potent suppression of lung adenocarcinoma cells. nih.gov
Table 3: SAR Insights for Indole Derivatives
| Target/Activity | Structural Modification | Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| Mcl-1/Bcl-2 Inhibition | Substitution at the 1-position of indole-2-carboxylic acid to occupy the p1 pocket. | Increased selectivity for Mcl-1 over Bcl-2. | nih.gov |
| Benzodiazepine Receptor Binding | Replacement of hydrogen at the 5-position of the indole with a nitro group. | Significant decrease in binding affinity. | mdpi.com |
Improving Physiochemical Properties for Research Purposes (e.g., aqueous solubility, metabolic stability in in vitro systems)
The utility of a compound for in vitro research and as a potential drug candidate is highly dependent on its physicochemical properties. Key properties to optimize include aqueous solubility and metabolic stability.
Aqueous Solubility: The parent indole scaffold is known for its poor solubility in water (approximately 0.1 g/100 mL), which can limit its use in biological assays and affect its absorption in vivo. solubilityofthings.comgoogle.com The solubility of this compound is also expected to be low due to its largely hydrophobic structure. Strategies to enhance aqueous solubility often involve the introduction of polar functional groups, such as hydroxyls, amines, or amides, that can participate in hydrogen bonding with water. However, care must be taken as these modifications can also impact the compound's permeability and target affinity. The solubility of indole itself is higher in organic solvents like ethanol (B145695) and ethyl acetate. solubilityofthings.com
Metabolic Stability: The indole ring can be susceptible to metabolic transformations, primarily oxidation by cytochrome P450 enzymes. Common metabolic pathways include hydroxylation at various positions on the ring, which can lead to rapid clearance or the formation of reactive metabolites. chemicalbook.com For example, the 4,7-dimethoxy indole scaffold was found to undergo O-demethylation, raising concerns about the formation of a potentially reactive quinone. nih.gov
Strategies to improve metabolic stability often involve blocking metabolically labile sites. This can be achieved by introducing atoms or groups that are resistant to metabolism, such as fluorine. nih.gov In another example, a series of benzoyl indoles were designed to have greater metabolic stability compared to a lead compound, Ko143, which was rapidly metabolized. Two of the new indole derivatives showed significantly higher percentages remaining after incubation with human liver microsomes (56% and 78% compared to 23% for Ko143), indicating improved stability. nih.gov An "indole-walk" study, which involved moving the point of attachment of the indole ring on a larger scaffold, also demonstrated that the substitution position could significantly impact metabolic stability, with a 6-indolyl derivative showing an improved half-life in human liver microsomes (56.3 min) compared to the original 5-indolyl lead (45.4 min). nih.gov
Table 4: Strategies to Improve Physicochemical Properties of Indole Scaffolds
| Property to Improve | Challenge with Indole Scaffold | Strategy | Example | Reference |
|---|---|---|---|---|
| Aqueous Solubility | Low water solubility due to hydrophobic aromatic system. | Introduce polar functional groups. | Not specifically detailed for this compound, but a general principle. | solubilityofthings.comgoogle.com |
| Metabolic Stability | Susceptibility to oxidative metabolism (e.g., hydroxylation). | Block metabolic hot spots with inert groups (e.g., fluorine). | Replacing a methoxy group with an azaindole moiety to prevent demethylation. | nih.gov |
| Metabolic Stability | Rapid metabolism of lead compounds. | Modify the scaffold to reduce susceptibility to metabolic enzymes. | Benzoyl indoles showed improved stability in human liver microsomes compared to the lead compound Ko143. | nih.gov |
Future Directions and Emerging Research Avenues
Harnessing Computational Power for Novel Drug Discovery
The application of advanced computational methods is poised to revolutionize the design and discovery of new drugs based on the 5-(4-methylphenyl)-1H-indole framework. Techniques like de novo design and virtual screening are becoming indispensable tools for medicinal chemists.
De novo design algorithms, which build novel molecular structures from the ground up, offer the potential to create entirely new derivatives of this compound with optimized properties. nih.govnih.govbiorxiv.org These methods can explore a vast chemical space to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. By considering the three-dimensional structure of target proteins, these algorithms can design molecules that fit precisely into the active site, maximizing their therapeutic effect.
Virtual screening, on the other hand, allows for the rapid and cost-effective evaluation of large libraries of existing compounds to identify those with the highest probability of binding to a specific biological target. jetir.orgamanote.comresearchgate.net This approach has been successfully employed to identify novel inhibitors for a range of targets, including those relevant to viral diseases and cancer. jetir.orgresearchgate.net For instance, structure-based virtual screening of indole (B1671886) derivatives has been used to identify potential inhibitors of the Nipah virus G glycoprotein. jetir.org Similarly, virtual screening has led to the discovery of indole acylguanidines as potent inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. researchgate.net
| Computational Method | Application in Drug Discovery | Potential for this compound |
| De Novo Design | Creation of novel molecular structures with optimized properties. nih.govnih.gov | Design of new derivatives with enhanced potency and selectivity for specific biological targets. |
| Virtual Screening | Rapid evaluation of large compound libraries to identify potential drug candidates. jetir.orgamanote.commdpi.com | Identification of new biological targets and therapeutic applications for existing and novel derivatives. |
| Molecular Docking | Prediction of the binding orientation of a ligand to a protein. jetir.orgmdpi.com | Understanding the molecular interactions between this compound derivatives and their targets. |
| Molecular Dynamics Simulations | Simulation of the dynamic behavior of molecules over time. nih.govnih.gov | Elucidation of the mechanism of action and the effects of structural modifications on binding affinity. |
Expanding the Therapeutic Landscape: Novel Biological Targets
While much of the research on this compound and its derivatives has focused on established areas like anticancer and anti-inflammatory agents, there is a growing interest in exploring their potential against a wider range of biological targets and therapeutic applications. nih.govnih.govnih.gov
Emerging research suggests that indole-based compounds may have utility in treating a variety of other diseases. For example, some indole derivatives have shown promise as antiviral agents, with activity against viruses such as the hepatitis C virus (HCV). nih.gov Others are being investigated for their potential to combat infectious diseases by targeting bacterial and fungal pathogens. nih.gov Furthermore, the discovery of a novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative as a brain-type glycogen (B147801) phosphorylase (PYGB) inhibitor highlights the potential of this scaffold in addressing neurological conditions like ischemic brain injury. nih.gov The exploration of these new frontiers could lead to the development of first-in-class drugs for a host of challenging diseases.
Paving the Way for Greener Synthesis
The development of sustainable and environmentally friendly synthetic routes for this compound and its derivatives is a critical area of future research. rsc.org Traditional synthetic methods often rely on harsh reagents, toxic solvents, and multi-step processes that generate significant waste. Green chemistry principles aim to address these issues by designing syntheses that are more efficient, use less hazardous materials, and minimize their environmental impact. rsc.org
Researchers are actively exploring a variety of strategies to achieve these goals. One promising approach is the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials. mdpi.com This not only reduces the number of synthetic steps but also improves atom economy, a key metric of green chemistry. Additionally, the development of novel catalytic systems and the use of more benign solvents are being investigated to further enhance the sustainability of these synthetic processes. rsc.orgresearchgate.net The successful implementation of these green synthetic routes will be essential for the large-scale and environmentally responsible production of these important compounds.
Integrating Theory and Experiment for Deeper Mechanistic Insights
A deeper understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for the rational design of more effective and safer drugs. The integration of experimental and theoretical approaches is proving to be a powerful strategy for achieving this goal. nih.govresearchgate.netdoaj.org
Experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about how these compounds bind to their target proteins. nih.govd-nb.info This information can then be used to validate and refine computational models. Theoretical methods, including density functional theory (DFT) calculations and molecular dynamics simulations, can provide insights into the electronic properties of these molecules and the dynamic nature of their interactions with their targets. nih.govnih.govresearchgate.net By combining these approaches, researchers can gain a comprehensive understanding of the structure-activity relationships that govern the biological activity of these compounds, paving the way for the design of next-generation therapeutics with improved efficacy and reduced side effects. mdpi.comresearchgate.net
Q & A
Basic Research Question
- NMR : H and C NMR are essential for confirming substitution patterns. The indole NH proton typically appears at δ 10–12 ppm, while the methyl group resonates at δ 2.3–2.5 ppm . Discrepancies in proton counts (e.g., 12 vs. 13 protons in derivatives) highlight the need for high-resolution NMR to resolve tautomeric forms .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, a related compound, 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole, was resolved with an R factor of 0.039 using single-crystal XRD .
How can researchers resolve contradictions in reported spectral data for indole derivatives?
Advanced Research Question
Discrepancies in NMR or mass spectrometry data (e.g., extra protons due to tautomerism or impurities) require:
Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
Advanced techniques : H-N HMBC NMR to confirm NH positioning or HRMS for exact mass validation.
Comparative analysis with structurally validated analogs (e.g., 1-(4-butylphenyl)-1H-indole) to identify substituent-specific shifts .
What biological activities are associated with this compound, and how can its mechanism be studied?
Advanced Research Question
Preliminary studies on analogs suggest potential anti-inflammatory and antiproliferative activities. For mechanistic insights:
- In vitro assays : Measure inhibition of COX-2 or NF-κB pathways using ELISA or luciferase reporter systems.
- Structure-activity relationship (SAR) : Compare with 5-(4-methylpiperazin-1-yl)-1H-indole to evaluate how substituent polarity affects target binding .
- Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinase domains) .
What strategies optimize the regioselectivity of electrophilic substitutions on the indole core?
Advanced Research Question
Regioselectivity at the 3- vs. 5-position is influenced by:
- Directing groups : Electron-donating substituents (e.g., methyl) favor electrophilic attack at the 5-position.
- Catalytic systems : Au(III) catalysts promote C–H functionalization at the indole’s 3-position under mild conditions .
- Solvent effects : Polar aprotic solvents (e.g., DCE) enhance electrophile stability, improving selectivity .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Basic Research Question
this compound is prone to oxidation at the indole NH group under acidic or oxidative conditions. Stability assays recommend:
- Storage at –20°C under nitrogen.
- Avoidance of strong acids/bases during synthesis; use buffered solutions (pH 6–8) in biological assays .
- TGA/DSC analysis to determine thermal decomposition thresholds (>200°C) .
What computational tools are recommended for predicting the compound’s physicochemical properties?
Advanced Research Question
- LogP and solubility : Use ChemAxon or ACD/Labs to estimate partition coefficients and aqueous solubility based on SMILES notation .
- Reactivity : Gaussian or ORCA for DFT calculations to predict sites for nucleophilic/electrophilic attack.
- Toxicity : EPA’s DSSTox database provides preliminary toxicity profiles .
How can researchers validate crystallographic data for novel derivatives?
Advanced Research Question
Cross-validate with SHELX refinement metrics (e.g., R factor < 0.05) and check for disorder using PLATON .
Compare with CSD entries (e.g., 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole, CCDC 923753) to identify deviations in bond lengths/angles .
Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
What are the challenges in scaling up synthesis while maintaining purity?
Advanced Research Question
Key challenges include:
- Byproduct formation : Monitor via HPLC-MS and optimize column chromatography (e.g., gradient elution with hexane/EtOAc).
- Catalyst recovery : Immobilized Pd catalysts or flow chemistry systems improve scalability .
- Purity standards : USP/PhEur guidelines recommend ≥95% purity for pharmacological studies, achievable via recrystallization (e.g., ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
